molecular formula C24H25N3OS B248437 {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE

Cat. No.: B248437
M. Wt: 403.5 g/mol
InChI Key: GHGKDYVOXMAZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

It may be investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance.

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects . The piperazine and thiophene moieties may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE is unique due to its combination of carbazole, piperazine, and thiophene moieties This combination imparts distinct electronic, chemical, and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C24H25N3OS

Molecular Weight

403.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C24H25N3OS/c1-2-27-21-7-4-3-6-19(21)20-16-18(9-10-22(20)27)17-25-11-13-26(14-12-25)24(28)23-8-5-15-29-23/h3-10,15-16H,2,11-14,17H2,1H3

InChI Key

GHGKDYVOXMAZQR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.